![molecular formula C22H20N4O2 B2820686 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371926-59-9](/img/structure/B2820686.png)
6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
“6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C16H16N4O2 . It is a type of dihydropyrano[2,3-c]pyrazole, which is a class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound has been achieved through a four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The dihedral angle between these rings is approximately 2.99 (5)° .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are facilitated by various catalysts such as nano-eggshell/Ti (IV) . These reactions are efficient and environmentally friendly, leading to high yields and easy work-up .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 258–260 °C . Its IR, 1 H NMR, and 13 C NMR spectra have been established .
Scientific Research Applications
Green Chemistry and Synthesis
This compound has been synthesized using a green and environmentally friendly protocol . The process involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in an aqueous medium . This method offers several advantages, including high yields, short reaction times, the use of non-toxic materials, simple workup, and reusability of the catalyst without loss of activity .
Pharmaceutical Applications
The compound is pharmaceutically active . It is part of a class of heterocyclic compounds that exhibit a wide variety of biological activities, including anticancer , anti-inflammatory , antiulcer , antimalarial , antiviral , anti-HIV , antimicrobial , kinase inhibitor properties , hypotensive , hypoglycemic and anti-proliferative effects .
Catalyst Development
The compound has been used in the development of new catalysts . Specifically, CoCeO2 nanoparticles have been used as a catalyst in the synthesis of this compound . The catalyst is reusable and does not lose its activity, making it a promising material for future research and applications .
Multicomponent Reactions
This compound has been synthesized using multicomponent reactions (MCRs) . MCRs are a crucial method for the organic synthesis of various complex molecules in one-pot conditions . They offer advantages over traditional chemical reactions in terms of simplicity and synthetic efficiency .
Nano-Eggshell/Ti (IV) Catalyst
A novel naturally based catalyst, nano-eggshell/Ti (IV), has been used for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives . This method offers several advantages, including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
Solvent-Free Conditions
The compound has been synthesized under solvent-free conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical reactions . Solvent-free conditions often lead to decreased reaction time, increased yields, and easy work-up .
Mechanism of Action
While the exact mechanism of action for this compound is not explicitly mentioned in the available resources, similar compounds are known to intercalate into DNA . This intercalation can lead to the suppression of DNA iteration and gene transcription, which is used in therapeutic approaches to destroy tumor cells or infected tissue .
Future Directions
This compound and similar dihydropyrano[2,3-c]pyrazoles have potential applications in medicinal and pharmaceutical chemistry due to their wide range of biological and pharmacological activities . They have shown promising results in antibacterial activity and are more active than cefazolin . Future research could focus on exploring these properties further and developing new therapeutic applications .
properties
IUPAC Name |
6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIBXBGQSLKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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